N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]isophthalamide
Description
N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]isophthalamide is a symmetrically substituted aromatic amide featuring two 2-chloro-5-(trifluoromethyl)phenyl groups attached to the nitrogen atoms of an isophthalamide core. The trifluoromethyl (-CF₃) and chloro (-Cl) substituents confer electron-withdrawing properties, enhancing thermal stability and resistance to degradation.
Properties
IUPAC Name |
1-N,3-N-bis[2-chloro-5-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2F6N2O2/c23-15-6-4-13(21(25,26)27)9-17(15)31-19(33)11-2-1-3-12(8-11)20(34)32-18-10-14(22(28,29)30)5-7-16(18)24/h1-10H,(H,31,33)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWESSJYZTPJANT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]isophthalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features two aromatic rings substituted with chlorine and trifluoromethyl groups, contributing to its unique chemical reactivity and biological activity. The presence of these substituents enhances its lipophilicity, making it a candidate for interactions with biological targets such as proteins and enzymes.
This compound is classified under halogenated aromatic compounds, which are known for their diverse applications in pharmaceuticals. The trifluoromethyl groups are particularly significant as they increase the compound's binding affinity to hydrophobic pockets in proteins, potentially leading to inhibition of enzymatic activity and alteration of metabolic pathways.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, a related compound demonstrated the ability to inhibit liver tumor growth by modulating the HNF 4α pathway and inhibiting the STAT3 signaling pathway. This was achieved through direct binding to HNF 4α, resulting in enhanced expression and DNA binding activity, which subsequently induced apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Research on thiourea derivatives has shown that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications .
Case Studies
- Inhibition of Liver Tumor Growth : A study evaluated the effects of a naphthofuran compound related to this compound on liver cancer cells. The results indicated that treatment with varying concentrations led to significant inhibition of cell growth and colony formation, with apoptotic effects observed at higher concentrations .
- Antibacterial Activity : In another study focusing on thiourea derivatives, compounds were tested against various bacterial strains. The results showed that certain derivatives exhibited strong antibacterial activity, indicating potential therapeutic applications for infections caused by resistant bacterial strains .
Data Tables
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
3-Chloro-N-phenyl-phthalimide
- Core Structure : Phthalimide (cyclic imide) vs. isophthalamide (linear amide).
- Substituents : Single chloro and phenyl groups vs. dual 2-chloro-5-(trifluoromethyl)phenyl groups.
- Applications: Phthalimides are used as monomers for polyimides, prized for thermal stability (>400°C) . The linear amide structure of the target compound may reduce rigidity but improve solubility in polar solvents.
- Molecular Weight : Phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) typically have lower molecular weights (~260 g/mol) compared to the target compound (~520 g/mol), influencing polymer chain dynamics.
N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide
- Core Structure : Naphthalene-carboxamide vs. isophthalamide.
- Substituents : Shared 2-chloro-5-(trifluoromethyl)phenyl group but with a hydroxyl (-OH) group on the naphthalene ring.
- Bioactivity : The hydroxyl group in this analog enhances hydrogen-bonding capacity, improving antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) . The target compound lacks hydroxyl groups, suggesting divergent biological applications.
5-Amino-N,N′-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride
- Core Structure : Same isophthalamide backbone.
- Substituents: Hydrophilic 2,3-dihydroxypropyl and amino (-NH₂) groups vs. hydrophobic chloro/trifluoromethyl groups.
- Applications : The hydrophilic derivative is used in drug delivery (e.g., solubility >50 mg/mL in water) , whereas the target compound’s hydrophobicity may favor agrochemical formulations or polymer composites.
Electronic and Functional Group Comparisons
- Thermal Stability : Phthalimides and trifluoromethyl-substituted amides both exhibit high thermal resistance (>300°C), but linear amides (target compound) may have lower melting points due to reduced crystallinity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
